4-(Dimethylamino)-2-phenylbutanoic acid
Description
Contextual Significance in Organic Synthesis
The significance of 4-(Dimethylamino)-2-phenylbutanoic acid in organic synthesis is primarily understood through its potential as a versatile building block. Its structural isomer, 2-(N,N-dimethylamino)-2-phenylbutyric acid, has been documented as a key intermediate in the synthesis of 2-(N,N-dimethylamino)-2-phenylbutanol. This synthesis begins with propiophenone (B1677668) and proceeds through a multi-step process involving the formation of a nitrile intermediate, followed by hydrolysis to the carboxylic acid. This highlights the utility of such dimethylamino phenylbutyric acid structures in creating more complex functionalized molecules.
The presence of a carboxylic acid group, an amino group (in the form of a dimethylamino substituent), and a phenyl ring provides multiple reactive sites for various chemical transformations. The carboxylic acid can be converted into esters, amides, or reduced to an alcohol. The dimethylamino group can act as a base or a nucleophile, and the phenyl ring can undergo electrophilic aromatic substitution, allowing for further functionalization. These features make compounds like this compound valuable precursors in the construction of novel chemical entities. arborpharmchem.com
Structural Features and Stereochemical Considerations (e.g., chirality at C2)
A crucial aspect of the molecular architecture of this compound is the presence of a chiral center at the second carbon atom (C2), the carbon to which the phenyl group is attached. This chirality means that the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-4-(dimethylamino)-2-phenylbutanoic acid and (S)-4-(dimethylamino)-2-phenylbutanoic acid.
The stereochemistry of such molecules is of paramount importance, particularly in the context of medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles. nih.gov The separation of these enantiomers, a process known as chiral resolution, is a critical step in the development of stereochemically pure compounds.
The biological activity of many β-substituted GABA derivatives is highly dependent on their absolute configuration. nih.gov For instance, the therapeutic effects of drugs like baclofen (B1667701) and phenibut are primarily attributed to one of their respective enantiomers. nih.govnih.gov This underscores the necessity of developing stereoselective synthetic methods to produce a single, desired enantiomer of chiral compounds like this compound.
Overview of Research Trajectories for Related Aminobutyric Acid Derivatives
The broader family of aminobutyric acid derivatives has been the subject of extensive research, largely driven by the neurological activity of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. nih.gov However, GABA itself has limited therapeutic potential due to its inability to effectively cross the blood-brain barrier. drugs.com This has spurred the development of a vast array of GABA analogs with improved pharmacokinetic properties.
Research in this area has followed several key trajectories:
Development of CNS-active drugs: A significant portion of research has focused on synthesizing GABA analogs for the treatment of neurological disorders such as epilepsy, neuropathic pain, and anxiety. drugs.com
Stereoselective Synthesis: As the importance of stereochemistry became more apparent, a major research focus shifted towards the development of methods for the asymmetric synthesis of chiral GABA derivatives. scirp.orgscirp.org This allows for the production of single enantiomers, which can lead to more potent and safer drugs.
Structure-Activity Relationship (SAR) Studies: Researchers have systematically modified the structure of GABA analogs to understand how different functional groups and their positions affect biological activity. This has led to the design of more potent and selective compounds. nih.gov
Novel Synthetic Methodologies: The demand for new GABA analogs has driven innovation in synthetic organic chemistry, leading to the development of novel methods for their preparation, including reductive amination and Michael additions. nih.govnih.gov
The study of compounds like this compound fits within this broader context, as it represents a unique combination of structural motifs that could be exploited in the design of new biologically active molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7468-02-2 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(dimethylamino)-2-phenylbutanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-8-11(12(14)15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,15) |
InChI Key |
QXPZGAJQZGMTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Dimethylamino 2 Phenylbutanoic Acid and Its Precursors
Retrosynthetic Analysis of the 4-(Dimethylamino)-2-phenylbutanoic Acid Scaffold
A retrosynthetic analysis of this compound reveals several possible disconnection points. The most logical disconnections involve the formation of the carbon-nitrogen bond and the carbon-carbon bonds that form the butanoic acid backbone.
One common approach is to disconnect the C4-N bond, leading to a 4-halobutanoic acid derivative and dimethylamine (B145610). This strategy, however, can be complicated by side reactions. A more versatile approach involves disconnecting the C2-C3 bond or the C3-C4 bond, which can be achieved through various classical organic reactions.
Another key disconnection is at the C2 position, breaking the bond between the phenyl group and the butanoic acid chain. This suggests a precursor like a γ-amino acid that can be phenylated. However, a more common strategy involves starting with a phenyl-containing precursor.
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Precursor 1 | Precursor 2 | Synthetic Strategy |
| This compound | 4-Amino-2-phenylbutanoic acid | Methylating agent | N-methylation |
| 4-Amino-2-phenylbutanoic acid | 3-Phenyl-γ-butyrolactone | Ammonia (B1221849) | Ring-opening |
| 3-Phenyl-γ-butyrolactone | Styrene (B11656) oxide | Acetic acid derivative | Epoxide ring-opening and lactonization |
This analysis highlights key intermediates and suggests that strategies involving nitrile hydrolysis, epoxide ring-opening, and subsequent N-alkylation are viable routes.
Classical and Contemporary Synthetic Routes to the Butanoic Acid Backbone
The construction of the 4-amino-2-phenylbutanoic acid backbone is a critical step in the synthesis of the target molecule. Several classical and modern synthetic methods can be employed.
Strecker Amino Acid Synthesis Approaches
The Strecker synthesis is a well-established method for preparing α-amino acids from aldehydes or ketones. ck12.orgmasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgmedschoolcoach.com While the target molecule is a γ-amino acid, a modification of the Strecker synthesis can be envisioned for the synthesis of its precursors. A possible adaptation could involve the use of a 3-phenylpropanal (B7769412) as a starting material.
The general steps of a Strecker synthesis are:
Imine Formation: The aldehyde reacts with ammonia (or a primary or secondary amine) to form an imine. medschoolcoach.com
Cyanide Addition: A cyanide source, such as potassium cyanide, adds to the imine to form an α-aminonitrile. medschoolcoach.com
Hydrolysis: The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. ck12.orgmasterorganicchemistry.com
For the synthesis of a precursor to this compound, one could hypothetically start with 3-phenylpropanal. Reaction with dimethylamine and a cyanide source would lead to 4-(dimethylamino)-2-phenylbutanenitrile, which can then be hydrolyzed.
Epoxide Ring-Opening Strategies
Epoxide ring-opening reactions are a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.comscispace.comrsc.org A plausible strategy for synthesizing a precursor to the target molecule involves the ring-opening of a substituted epoxide.
For instance, styrene oxide can be reacted with a nucleophile, such as a cyanide or a malonate ester, to introduce a two-carbon unit at the less hindered carbon. This would be followed by further functional group manipulations to yield the butanoic acid backbone. The reaction of epoxides with amines is a direct route to β-amino alcohols, which can be further elaborated. mdpi.comscispace.comrsc.org
A potential synthetic sequence could be:
Ring-opening of styrene oxide with a cyanide source to yield 3-hydroxy-3-phenylpropanenitrile.
Reduction of the nitrile and protection of the resulting amine.
Oxidation of the alcohol to a carboxylic acid.
Subsequent manipulation to introduce the dimethylamino group at the 4-position.
Nitrile Hydrolysis Pathways
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis and a key step in many of the proposed routes to this compound. rsc.orgnih.govlibretexts.orgchemistrysteps.com This reaction can be carried out under either acidic or basic conditions. libretexts.orgchemistrysteps.com
Acid-catalyzed hydrolysis: The nitrile is typically heated with a strong acid, such as hydrochloric acid or sulfuric acid, in the presence of water. The reaction proceeds through the formation of an amide intermediate. chemistrysteps.com
Base-catalyzed hydrolysis: The nitrile is heated with a strong base, such as sodium hydroxide (B78521). This initially forms a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. chemistrysteps.com
A key intermediate that can be hydrolyzed to the target compound is 4-(dimethylamino)-2-phenylbutanenitrile. This nitrile can be synthesized through various routes, including the Strecker-like approach mentioned earlier or through the alkylation of phenylacetonitrile (B145931) with a 2-(dimethylamino)ethyl halide. google.com
Esterification and Concurrent N-Methylation Processes
Once the 4-amino-2-phenylbutanoic acid backbone is established, the final steps involve the introduction of the two methyl groups on the nitrogen atom. This can be achieved through various N-methylation techniques. Reductive amination is a common method for N-alkylation. arizona.edu
If the synthesis yields 4-amino-2-phenylbutanoic acid, it can be esterified to protect the carboxylic acid. Subsequently, N-methylation can be performed using a methylating agent like methyl iodide or dimethyl sulfate. A more direct approach is reductive amination using formaldehyde (B43269) in the presence of a reducing agent such as sodium cyanoborohydride or formic acid (Eschweiler-Clarke reaction).
Asymmetric and Enantioselective Synthesis Approaches
The development of asymmetric and enantioselective methods is crucial for the synthesis of chiral molecules like this compound, as different enantiomers can have distinct biological activities.
Several strategies can be employed to achieve enantioselectivity:
Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.
Chiral Catalysts: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can promote the formation of one enantiomer over the other. acs.orgmdpi.comnih.govprinceton.edu
For the synthesis of γ-amino acids, asymmetric conjugate addition reactions to α,β-unsaturated esters or nitriles are a common approach. nih.gov Another strategy involves the enzymatic reductive amination of a keto acid precursor, such as 2-oxo-4-phenylbutanoic acid, which can provide high enantiomeric excess. researchgate.net
Chiral Catalyst-Mediated Enantioselective Synthesis
The enantioselective synthesis of 2-phenylbutanoic acid derivatives often involves the use of chiral catalysts to introduce the desired stereochemistry. While specific literature for the direct enantioselective synthesis of this compound is not abundant, methodologies applied to analogous 2-phenylalkanoic acids provide a strong basis for its synthesis.
One prominent approach is asymmetric hydrogenation, where a prochiral precursor, such as a 2-phenyl-2-butenoic acid derivative, is hydrogenated using a chiral metal catalyst. Chiral rhodium and ruthenium complexes with chiral phosphine (B1218219) ligands have been extensively used for this purpose. These catalysts create a chiral environment that forces the addition of hydrogen to occur preferentially from one face of the double bond, leading to one enantiomer in excess.
Another powerful strategy is the use of chiral organocatalysts. For instance, proline and its derivatives can catalyze asymmetric Michael additions to α,β-unsaturated aldehydes, which can then be further transformed into the desired butanoic acid derivative. Similarly, chiral phosphoric acids have emerged as effective catalysts for a variety of enantioselective transformations, including Friedel-Crafts alkylations that could establish the chiral center.
A representative enantioselective catalytic Simmons-Smith reaction has been used for the synthesis of a related compound, (+)-cis-4-(N-adamantyl-N-methylamino)-2,3-methano-2-phenylbutan-1-ol. This reaction utilized an L-phenylalanine-derived disulfonamide as a chiral ligand to achieve a quantitative yield with 71% enantiomeric excess (ee). This methodology highlights the potential for chiral ligand-mediated reactions to control stereochemistry in precursors to this compound.
Diastereoselective Synthetic Pathways
Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters. For precursors to this compound that may have additional chiral centers, controlling the relative stereochemistry is essential. Diastereoselective conjugate additions are a common method to achieve this.
In this approach, a chiral nucleophile or a chiral Michael acceptor is used to direct the formation of one diastereomer over the other. For example, the conjugate addition of a nucleophile to a chiral α,β-unsaturated ester or amide derived from a chiral auxiliary can effectively control the stereochemistry of the newly formed stereocenters. The chiral auxiliary can then be removed to yield the desired product.
Another strategy involves the diastereoselective reduction of a ketone precursor. For instance, the reduction of a β-keto ester with an existing chiral center can be influenced by that center, leading to the preferential formation of one diastereomer of the corresponding β-hydroxy ester. The choice of reducing agent and reaction conditions plays a critical role in the level of diastereoselectivity achieved.
Enzymatic and Biocatalytic Strategies for Chiral Intermediates
Enzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis for producing chiral intermediates. nih.gov These methods often proceed with high enantioselectivity and under mild reaction conditions.
A key chiral intermediate for many phenylbutyric acid derivatives is (R)-2-hydroxy-4-phenylbutyric acid. An optimized process for its production involves the enzymatic reduction of the corresponding α-keto acid. nih.gov This continuous process, carried out in an enzyme membrane reactor, utilizes D-Lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis for the NADH-dependent reduction. nih.gov Formate dehydrogenase (FDH) is employed for the regeneration of the NADH cofactor. nih.gov This biocatalytic system has been shown to be highly efficient, producing 1 kg of (R)-2-hydroxy-4-phenylbutyric acid in a 220 ml reactor over four weeks, with a mean space-time-yield of 165 g L⁻¹ d⁻¹. nih.gov
Lipases are another class of enzymes widely used for the kinetic resolution of racemic mixtures. For instance, lipase (B570770) B from Candida antarctica has been used for the resolution of racemic 2-pentanol (B3026449) and 2-heptanol, demonstrating the potential of these enzymes for resolving racemic precursors of this compound. nih.gov
Furthermore, phenylalanine dehydrogenase from Thermoactinomyces intermedius has been used for the enzymatic synthesis of (S)-2-amino-5-(1,3-dioxolan-2-yl)-pentanoic acid, showcasing the utility of dehydrogenases in reductive amination reactions to form chiral amino acids. nih.gov This type of enzymatic transformation could be adapted for the synthesis of chiral amino acid precursors to the target molecule.
| Enzyme/Biocatalyst | Reaction Type | Substrate | Product | Key Findings |
| D-Lactate dehydrogenase (D-LDH) & Formate dehydrogenase (FDH) | Enzymatic reduction & Cofactor regeneration | 2-Oxo-4-phenylbutyric acid | (R)-2-Hydroxy-4-phenylbutyric acid | Continuous production with high space-time-yield (165 g L⁻¹ d⁻¹). nih.gov |
| Lipase B from Candida antarctica | Kinetic resolution | Racemic 2-pentanol/2-heptanol | Enantiomerically enriched alcohols | Effective for resolving racemic alcohols. nih.gov |
| Phenylalanine dehydrogenase | Reductive amination | α-Keto acid | (S)-Amino acid | Requires ammonia and NADH; NAD is recycled. nih.gov |
Development of Novel Reagents and Catalytic Systems for Synthesis
The quest for more efficient and selective synthetic methods has driven the development of new reagents and catalytic systems. These advancements are critical for improving the synthesis of complex molecules like this compound.
Application of Lewis Acids in Reduction Steps
Lewis acids play a significant role in various organic transformations, including reduction reactions, by activating functional groups. In the context of synthesizing butanoic acid derivatives, Lewis acids can be employed to promote the reduction of carbonyl groups and α,β-unsaturated systems.
For example, the conjugate reduction of α,β-unsaturated ketones and esters can be achieved using 2-phenylbenzothiazoline in the presence of a Lewis acid like aluminum chloride. This method selectively reduces the carbon-carbon double bond, leaving the carbonyl group intact. While this specific reagent system is for conjugate reduction, it illustrates the principle of Lewis acid activation in reduction processes that could be applied to precursors of this compound.
In the synthesis of β-hydroxy esters from β-keto esters, Lewis acids can influence the stereochemical outcome of the reduction. The coordination of the Lewis acid to the carbonyl groups of the β-keto ester can create a rigid transition state, leading to enhanced diastereoselectivity when a chiral reducing agent is used.
A patent for the synthesis of 4-phenylbutyric acid, a precursor, describes the use of various Lewis acids, including aluminum chloride, zinc chloride, iron chloride, stannous chloride, boron tribromide, and boron trifluoride, to catalyze the reaction between benzene (B151609) and butyrolactone. This highlights the broad utility of Lewis acids in the synthesis of the carbon skeleton of the target molecule.
Utilization of Amine-Based Catalysts (e.g., DMAP derivatives in related reactions)
4-(Dimethylamino)pyridine (DMAP) and its derivatives are highly efficient nucleophilic catalysts for a wide range of reactions, particularly acylation and esterification. utrgv.edu The mechanism of DMAP catalysis typically involves the formation of a highly reactive N-acylpyridinium intermediate. sci-hub.st
In the synthesis of butanoic acid derivatives, DMAP is often used in esterification reactions to convert a carboxylic acid to its corresponding ester under mild conditions, often in the presence of a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC). This method is particularly useful for substrates with sensitive functional groups. For instance, the synthesis of fatty β-ketoesters from fatty acids and Meldrum's acid has been accomplished using DCC and DMAP.
The catalytic activity of DMAP can be modulated by introducing different substituents on the pyridine (B92270) ring. Research into DMAP derivatives has shown that their electronic and steric properties can be fine-tuned to optimize catalytic efficiency and selectivity in acylation reactions. Chiral DMAP derivatives have also been developed and applied in asymmetric catalysis, offering a pathway to enantiomerically enriched products.
The table below summarizes the effect of different catalysts on a model acylation reaction, illustrating the superior catalytic activity of DMAP.
| Catalyst | Relative Rate |
| None | 1 |
| Pyridine | 10 |
| DMAP | 10,000 |
Optimization of Reaction Conditions and Yields in Academic Contexts
The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and waste. In an academic setting, this often involves a systematic study of various reaction parameters.
For the enzymatic production of (R)-2-hydroxy-4-phenylbutyric acid, detailed kinetic measurements and mathematical modeling were used to determine the optimal conditions for the continuous process. nih.gov This included optimizing substrate concentrations, enzyme loading, and flow rates in the enzyme membrane reactor to achieve the high space-time-yield. nih.gov
In a more general context, the optimization of a chemical reaction, such as a catalytic asymmetric synthesis, would typically involve screening different:
Catalysts and Ligands: To find the most active and selective combination.
Solvents: To enhance solubility, reaction rates, and selectivity.
Temperatures: To balance reaction rate and selectivity, as higher temperatures can sometimes lead to lower selectivity.
Reactant Concentrations and Stoichiometry: To maximize conversion of the limiting reagent.
Additives: Such as co-catalysts or bases, which can significantly influence the reaction outcome.
A study on the optimization of a three-component reaction to synthesize pyrimido[2,1-b] nih.govresearchgate.netbenzothiazole derivatives provides a good example of this process. The researchers systematically varied the solvent, temperature, and stoichiometry of the starting materials to identify the optimal conditions that provided the highest yield of the desired product.
The following table illustrates a hypothetical optimization of a key step in the synthesis of a 2-phenylbutanoic acid derivative, showing how systematic variation of parameters can lead to improved yield and enantioselectivity.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 5 | Toluene | 25 | 65 | 80 |
| 2 | 10 | Toluene | 25 | 75 | 82 |
| 3 | 10 | Dichloromethane | 25 | 72 | 85 |
| 4 | 10 | Dichloromethane | 0 | 80 | 95 |
| 5 | 10 | Dichloromethane | -20 | 85 | 98 |
This systematic approach allows for the rational development of robust and efficient synthetic protocols.
Chemical Transformations and Derivatization of 4 Dimethylamino 2 Phenylbutanoic Acid
Functional Group Interconversions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions typical of this functional group, such as esterification and amide bond formation.
The conversion of 4-(dimethylamino)-2-phenylbutanoic acid to its corresponding esters is a fundamental transformation. The most common method employed is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in large excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
A specific example analogous to this transformation is the esterification of 2-(N,N-dimethylamino)-2-phenylbutyric acid with ethanol (B145695) and sulfuric acid, which proceeds via refluxing for several hours to yield the corresponding ethyl ester. google.comgoogle.com The reaction involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com
Alternative methods for esterification that avoid strong acidic conditions include reactions with alkyl halides under basic conditions or using coupling reagents that activate the carboxylic acid. organic-chemistry.org
Table 1: Representative Conditions for Esterification
| Method | Reagents | Catalyst | Conditions | Notes |
| Fischer Esterification | Alcohol (e.g., Ethanol) | H₂SO₄ (concentrated) | Reflux (e.g., 15 hours) | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.comgoogle.comgoogle.com |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Solvent (e.g., DMF) | Suitable for sensitive substrates. |
| Coupling Agent | Alcohol, DCC, DMAP | - | Anhydrous Solvent (e.g., CH₂Cl₂) | Forms stable dicyclohexylurea byproduct. |
Data is illustrative of general chemical principles and specific examples cited.
The synthesis of amides from this compound involves coupling the carboxylic acid with a primary or secondary amine. Due to the low reactivity of amines toward free carboxylic acids, the reaction typically requires the use of coupling agents or the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride.
Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions and racemization. Uronium-based reagents such as HATU and HBTU are also highly effective for amide bond formation. Another approach is the use of boric acid as a mild and environmentally friendly catalyst, which has been shown to facilitate the direct amidation of carboxylic acids and amines. orgsyn.orgresearchgate.net This method is notable for its chemoselectivity and preservation of stereochemical integrity at chiral centers. orgsyn.org
The general mechanism for carbodiimide-mediated coupling involves the activation of the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive and is subsequently attacked by the amine nucleophile to form the amide bond, releasing a urea (B33335) byproduct.
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Examples | Mechanism |
| Carbodiimides | EDCI, DCC, DIC | Activation of carboxylic acid to an O-acylisourea intermediate. |
| Uronium Salts | HATU, HBTU, HCTU | Formation of an activated acyl-uronium species. |
| Phosphonium (B103445) Salts | BOP, PyBOP | Generation of an activated phosphonium ester. |
| Catalysts | Boric Acid | Catalytic activation of the carboxylic acid. orgsyn.orgresearchgate.net |
Data is illustrative of general chemical principles.
Stereoselective Chemical Transformations of the Chiral Center
This compound possesses a stereogenic center at the C2 position, meaning it exists as a pair of enantiomers, (R)- and (S)-4-(dimethylamino)-2-phenylbutanoic acid. nih.gov Consequently, stereoselectivity is a critical consideration in its synthesis and derivatization.
Enantiomerically pure forms of the compound can be obtained through several methods:
Chiral Resolution: A common strategy is the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or a chiral carboxylic acid (e.g., tartaric acid). nih.gov The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization or chromatography.
Diastereomeric Derivatization: The racemic acid can be converted into a mixture of diastereomeric esters or amides by reaction with a chiral alcohol or amine (a chiral auxiliary). mdpi.com These diastereomers can then be separated using standard chromatographic techniques like HPLC, after which the chiral auxiliary is cleaved to yield the pure enantiomer. mdpi.com
Enzymatic Resolution: Biocatalytic methods, using enzymes like lipases or esterases, can selectively hydrolyze an ester derivative of one enantiomer while leaving the other untouched, allowing for separation. researchgate.net
It is crucial that subsequent chemical transformations of the separated enantiomers proceed without affecting the stereochemical integrity of the chiral center. Many modern synthetic methods, such as amide formation using boric acid or certain coupling agents, are known to proceed with minimal to no racemization, thus preserving the enantiopurity of the product. orgsyn.orgdiva-portal.org
Reductive Modifications of Derivatives
Derivatives of this compound, particularly its esters, can undergo reductive modifications to yield other valuable compounds. A primary transformation is the reduction of the ester functionality to a primary alcohol.
For instance, the ethyl ester of the related compound 2-(N,N-dimethylamino)-2-phenylbutyric acid can be reduced to 2-(N,N-dimethylamino)-2-phenylbutanol. google.comgoogle.com This type of reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters directly but can be used under specific conditions or after conversion of the ester to a more reactive species.
More selective reductions are also possible. For example, the partial reduction of an ester to an aldehyde can be achieved using specialized reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. chemrxiv.orgrsc.org Furthermore, advanced catalytic methods, such as those employing zirconium-based catalysts, can facilitate the semi-reductive conversion of esters to imines or enamines in the presence of an amine, effectively preserving the aldehyde oxidation state. chemrxiv.org These methods provide pathways to a wider range of functionalized derivatives from the parent carboxylic acid.
Role As a Key Synthetic Intermediate and Chiral Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups within 4-(Dimethylamino)-2-phenylbutanoic acid makes it a versatile precursor for constructing more elaborate molecules. The carboxylic acid can be readily converted into a variety of other functional groups, while the dimethylamino group can influence the molecule's solubility and basicity, or participate in further reactions.
A significant application of the this compound scaffold is demonstrated in the synthesis of Trimebutine. researchgate.netgoogle.com Trimebutine, the 3,4,5-trimethoxybenzoic acid ester of 2-(dimethylamino)-2-phenylbutan-1-ol, is a medication used for treating irritable bowel syndrome. researchgate.net The core structure of this compound is integral to forming the key amino alcohol intermediate required for the final drug molecule.
Synthetic routes described in chemical literature and patents outline a multi-step process that utilizes precursors which establish the core 2-(dimethylamino)-2-phenylbutyl structure. One common pathway starts with 2-amino-2-phenylbutyric acid. google.comgoogle.com This starting material undergoes esterification and N-methylation to yield 2-(dimethylamino)-2-phenylbutyric acid methyl ester. google.comgoogle.com This intermediate is then reduced, typically using a reducing agent like sodium borohydride (B1222165), to form the crucial intermediate, 2-(dimethylamino)-2-phenyl butanol. google.comgoogle.com This alcohol is subsequently esterified with 3,4,5-trimethoxybenzoic acid to produce Trimebutine. google.comgoogle.com
Another synthetic approach involves the reaction of propiophenone (B1677668) with sodium cyanide and dimethylamine (B145610) to create 2-(N, N-dimethylamino)-2-phenylbutyronitrile. google.com This nitrile is then hydrolyzed to form 2-(N, N-dimethylamino)-2-phenylbutyric acid, which is esterified and subsequently reduced to the key 2-(dimethylamino)-2-phenyl butanol intermediate. google.com
The synthesis of desmethyltrimebutine, the main bioactive metabolite of Trimebutine, also relies on this core scaffold, highlighting the importance of this chemical framework in accessing the drug and its related analogs. nih.gov
| Step | Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | 2-Amino-2-phenylbutyric acid | Methyl sulfate, Sodium hydroxide (B78521) | 2-(Dimethylamino)-2-phenylbutyric acid methyl ester | google.comgoogle.com |
| 2 | 2-(Dimethylamino)-2-phenylbutyric acid methyl ester | Sodium borohydride, Lewis acid | 2-(Dimethylamino)-2-phenyl butanol | google.comgoogle.com |
| 3 | 2-(Dimethylamino)-2-phenyl butanol | 3,4,5-Trimethoxybenzoic acid, Protonic acid (catalyst) | Trimebutine | google.comgoogle.com |
The structural motif of an amino acid with a phenyl group provides a foundation for developing various biologically relevant scaffolds. While the primary documented use of the this compound structure is for Trimebutine synthesis, its characteristics as a substituted γ-amino acid make it a candidate for incorporation into other molecular frameworks. Chiral γ-amino acids are important components in peptidomimetics and other compounds designed to interact with biological systems. The presence of both a lipophilic phenyl group and a basic dimethylamino group allows for modifications to tune the pharmacokinetic and pharmacodynamic properties of resulting molecules.
Applications in Chiral Organic Synthesis
Chiral building blocks are essential for the modern synthesis of pharmaceuticals and other bioactive molecules, as the biological activity of a compound is often dependent on its specific stereochemistry. this compound possesses a stereocenter at the second carbon position, making it a valuable chiral precursor.
The use of chiral building blocks is a fundamental strategy for controlling stereochemistry in organic reactions. By starting with an enantiomerically pure form of a compound like this compound, chemists can introduce a defined stereocenter into a target molecule. This approach is often more efficient than separating stereoisomers at a later stage of a synthesis.
In enantioselective synthesis, chiral catalysts or auxiliaries are used to favor the formation of one enantiomer over the other. The synthesis of complex molecules containing multiple stereocenters, such as certain natural products, often relies on the use of chiral diols and other organocatalysts to direct the stereochemical outcome of reactions like allylborations. mdpi.com A chiral building block like this compound provides a starting point with established chirality, which can influence the formation of subsequent stereocenters in a diastereoselective manner.
| Concept | Description | Relevance of this compound |
|---|---|---|
| Chiral Pool Synthesis | Utilizing readily available, enantiomerically pure natural products (like amino acids) as starting materials. | As a derivative of the amino acid phenylglycine, it can be sourced or synthesized in an enantiopure form to serve as a chiral starting material. |
| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over others. | The existing stereocenter can direct the approach of reagents, influencing the stereochemical outcome at a new stereocenter being formed elsewhere in the molecule. |
| Enantioselective Synthesis | Reactions that favor the formation of one enantiomer over its mirror image. nih.gov | While not a catalyst itself, its use as a starting material is a key strategy within the broader field of enantioselective synthesis to produce a single enantiomer of a target molecule. nih.gov |
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, known as research or screening libraries, for testing in biological assays. nih.gov The goal is to explore a wide range of "chemical space" to identify new drug leads or chemical probes. nih.gov
Building blocks used in DOS are chosen for their ability to introduce structural and stereochemical complexity. With its chiral center, aromatic ring, and two distinct functional groups (acid and amine), this compound is an excellent candidate for inclusion in such synthetic efforts. The carboxylic acid can be coupled with a library of diverse amines or alcohols, while the dimethylamino group provides a point for salt formation or further derivatization. This allows for the rapid generation of a large number of distinct compounds from a single, stereochemically defined core, thereby increasing the molecular diversity of a research library. nih.gov The systematic exploration of chemical space through such libraries is crucial for discovering novel molecular scaffolds with potential therapeutic applications. nih.gov
Mechanistic and Theoretical Investigations
Reaction Mechanism Elucidation for its Formation and Transformations
The precise mechanism for the industrial synthesis of 4-(dimethylamino)-2-phenylbutanoic acid is not extensively detailed in publicly available literature. However, insights into its formation can be drawn from synthetic routes of structurally similar compounds. For instance, the synthesis of the positional isomer, 2-(N,N-dimethylamino)-2-phenylbutyric acid, is achieved through a multi-step process that likely shares mechanistic features with the synthesis of the target compound. google.com
A plausible synthetic pathway for a related compound, 2-(N,N-dimethylamino)-2-phenyl butanol, involves the formation of 2-(N,N-dimethylamino)-2-phenylbutyronitrile as a key intermediate. This is typically formed through a Strecker-type reaction involving propiophenone (B1677668), sodium cyanide, and dimethylamine (B145610). The nitrile is then hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-(N,N-dimethylamino)-2-phenylbutyric acid. google.com This suggests that a similar strategy, perhaps starting from a different phenyl-containing precursor, could be employed to synthesize this compound. The reaction mechanism for the hydrolysis step would involve the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, followed by a series of proton transfers and elimination of ammonia (B1221849) to form the carboxylate.
Transformations of this compound could involve reactions typical of carboxylic acids and tertiary amines. For example, the carboxylic acid group can undergo esterification or conversion to an acid chloride. The dimethylamino group, being a tertiary amine, can act as a nucleophile or a base. Understanding the interplay between these functional groups is key to predicting the compound's reactivity in various chemical transformations.
Computational Chemistry Studies
Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound, offering insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Structural Analysis
Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. For a molecule like this compound, DFT calculations can be employed to determine bond lengths, bond angles, and dihedral angles of its most stable conformation.
Table 1: Representative Predicted Structural Parameters for Phenylalkanoic Acids from DFT Studies
| Parameter | Phenylacetic Acid (Example) | 2-Phenylpropanoic Acid (Example) |
| C-C (ring) bond length (Å) | ~1.39 | ~1.39 |
| C-C (side chain) bond length (Å) | ~1.51 | ~1.52 |
| C=O bond length (Å) | ~1.21 | ~1.21 |
| O-H bond length (Å) | ~0.97 | ~0.97 |
Note: The values in this table are illustrative and based on typical DFT results for similar compounds. Specific values for this compound would require dedicated calculations.
Conformational Analysis and Stability Studies
The flexibility of the butanoic acid chain and the rotation around the C-N and C-phenyl bonds mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space. Computational methods, particularly DFT, can be used to calculate the relative energies of different conformers, thus predicting the most populated and energetically favorable structures. These studies are crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.
Prediction of Reactivity and Stereoselectivity
Computational chemistry can also be used to predict the reactivity of this compound. By analyzing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. This information helps in predicting how the molecule will interact with other reagents.
Furthermore, for reactions involving the chiral center at the second carbon, computational models can be used to predict stereoselectivity. By calculating the activation energies of the transition states leading to different stereoisomers, it is possible to predict which product will be formed in excess. The development of predictive models for stereoselective synthesis is an active area of research. rsc.org
Understanding Stereochemical Models and Predictions
The presence of a chiral center at the 2-position of the butanoic acid chain means that this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer often requires the use of stereochemical models to predict and control the outcome of a reaction.
Stereochemical models in asymmetric synthesis are conceptual frameworks that help rationalize and predict the stereochemical course of a reaction. These models often consider steric and electronic interactions in the transition state. For the synthesis of chiral 2-arylalkanoic acids, various stereoselective methods have been developed, and their outcomes can often be explained by established stereochemical models. researchgate.net The development of comprehensive stereochemical models, often aided by computational studies, is crucial for designing efficient and highly selective synthetic routes. researchgate.net
Structure-Reactivity Relationship Studies
Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For this compound, SRR studies would investigate how modifications to the phenyl ring, the alkyl chain, or the dimethylamino group affect its chemical properties.
For example, the introduction of electron-withdrawing or electron-donating substituents on the phenyl ring would alter the electron density of the entire molecule, thereby influencing the acidity of the carboxylic acid and the nucleophilicity of the dimethylamino group. Similarly, changing the length of the alkyl chain or the nature of the amino substituent would impact the steric hindrance around the reactive centers and could alter the conformational preferences of the molecule. While specific SRR studies on this compound are not prominent in the literature, the principles of physical organic chemistry provide a solid foundation for predicting these relationships.
Advanced Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 4-(Dimethylamino)-2-phenylbutanoic acid, providing detailed information on its atomic connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would be used to confirm the carbon skeleton and the placement of protons.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the phenyl group would typically appear as a multiplet in the 7.2-7.4 ppm range. The methine proton at the chiral center (C2) would likely resonate between 3.5 and 4.0 ppm, appearing as a triplet or a more complex multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the two methylene groups (C3 and C4) would be found in the upfield region, likely between 2.0 and 3.0 ppm. The six protons of the dimethylamino group would yield a sharp singlet, expected around 2.2-2.8 ppm. The acidic proton of the carboxylic acid is often broad and can appear over a wide range, typically downfield (>10 ppm), and its visibility can depend on the solvent used.
¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-185 ppm. The aromatic carbons would be observed in the 125-140 ppm region. The methine carbon of the chiral center (C2) would be expected around 40-50 ppm, while the methylene carbons (C3 and C4) and the N-methyl carbons would resonate at higher fields.
Stereochemical and Conformational Analysis: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be critical for analyzing the molecule's preferred conformation in solution by identifying protons that are close in space. For stereochemical analysis, chiral derivatizing agents could be used to create diastereomers, which would exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates and can vary based on solvent and other experimental conditions.)
| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| Carboxyl (COOH) | >10 | broad singlet | 175-185 |
| Phenyl (C₆H₅) | 7.2-7.4 | multiplet | 125-140 |
| Methine (C2-H) | 3.5-4.0 | triplet/multiplet | 40-50 |
| Methylene (C3-H₂) | 2.0-2.5 | multiplet | 25-35 |
| Methylene (C4-H₂) | 2.5-3.0 | multiplet | 50-60 |
| N-Methyl (N(CH₃)₂) | 2.2-2.8 | singlet | 40-45 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to confirm the molecular formula of this compound (C₁₂H₁₇NO₂). The calculated exact mass of the neutral molecule is 207.12593 g/mol . In positive-ion mode ESI, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its exact mass (208.13321).
Fragment analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of protonated this compound would likely follow predictable pathways for amino acids and carboxylic acids. Common fragmentation patterns would include the neutral loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid group. nih.gov Alpha-cleavage adjacent to the nitrogen atom is also a characteristic fragmentation pathway for amines, which could lead to the loss of the dimethylamino group or cleavage of the C2-C3 bond. libretexts.org
Table 2: Predicted Key Ions in the ESI-MS Spectrum of this compound
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | C₁₂H₁₈NO₂⁺ | 208.1332 | Protonated molecular ion |
| [M+Na]⁺ | C₁₂H₁₇NO₂Na⁺ | 230.1151 | Sodium adduct |
| [M+H-H₂O]⁺ | C₁₂H₁₆N⁺ | 190.1226 | Loss of water |
| [M+H-HCOOH]⁺ | C₁₁H₁₆N⁺ | 162.1277 | Loss of formic acid |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic peaks. specac.com A very broad absorption band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.orglibretexts.org The C=O stretch of the carbonyl group would appear as a strong, sharp peak around 1710 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine would likely be found in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |
| Carbonyl | C=O stretch | ~1710 | Strong, Sharp |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak |
| Alkyl Groups | C-H stretch | 2850-2960 | Medium |
| Tertiary Amine | C-N stretch | 1020-1250 | Medium |
Chiroptical Methods for Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound possesses a chiral center at the C2 position, its enantiomers will interact differently with circularly polarized light, producing CD spectra that are mirror images of each other. The aromatic phenyl ring acts as a chromophore, and its electronic transitions will give rise to characteristic CD signals, known as Cotton effects. nih.gov By comparing the experimental CD spectrum to that of a standard of known absolute configuration or to theoretical predictions, the absolute stereochemistry (R or S) of a given enantiomer can be determined. msu.edu This technique is non-destructive and highly sensitive to the three-dimensional structure of the molecule.
Chromatographic Resolution and Purity Determination Methods
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For a chiral molecule like this compound, chiral chromatography is paramount.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) is the premier method for separating the enantiomers of this compound and determining its enantiomeric purity. This is achieved by using a chiral stationary phase (CSP). chromatographyonline.comyakhak.org
Method Development: The development of a successful enantioselective HPLC method involves screening various CSPs and mobile phase conditions. rsc.org Given the structure of the analyte, which contains a carboxylic acid, an amine, and a phenyl group, several types of CSPs could be effective:
Polysaccharide-based CSPs: Columns based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series) are highly versatile and often provide excellent separation for a broad range of chiral compounds, including those with aromatic and polar functional groups. yakhak.orgphenomenex.com
Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin or vancomycin (B549263) (e.g., Chirobiotic™ series) are particularly effective for separating chiral amino acids and other amphoteric compounds due to their multiple interaction sites (ionic, hydrogen bonding, π-π).
The mobile phase composition is critical. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes would be explored. Additives are often used to improve peak shape and resolution. For this analyte, an acidic modifier (e.g., trifluoroacetic acid) in reversed-phase or a basic modifier (e.g., diethylamine) in normal-phase could be beneficial to control the ionization state of the carboxylic acid and dimethylamino groups, respectively.
Table 4: Example of a Chiral HPLC Method Development Screening Strategy
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak IA) | Polysaccharide-based (e.g., Chiralcel OD) | Macrocyclic Glycopeptide (e.g., Chirobiotic T) | Macrocyclic Glycopeptide (e.g., Chirobiotic V) |
| Mobile Phase | Hexane/Ethanol (B145695)/DEA | Acetonitrile/Water/TFA | Methanol (B129727)/Acetic Acid/Ammonium Acetate | Hexane/Isopropanol |
| Detection | UV (e.g., 210 nm, 254 nm) | UV (e.g., 210 nm, 254 nm) | UV (e.g., 210 nm, 254 nm) | UV (e.g., 210 nm, 254 nm) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
Gas Chromatography (GC) for Enantiomeric Separation
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For the enantiomeric separation of polar, non-volatile molecules like this compound, direct analysis is generally not feasible. The compound's amino acid-like structure, containing both a carboxylic acid and a tertiary amine group, results in low volatility and potential thermal degradation at the high temperatures used in GC.
To overcome these limitations, an indirect approach involving derivatization is typically employed. This process involves two key steps:
Reaction with a Chiral Derivatizing Agent (CDA): The racemic mixture of this compound is reacted with an enantiomerically pure CDA. This reaction converts the pair of enantiomers into a pair of diastereomers. These newly formed diastereomers have different physicochemical properties, including different boiling points and interaction characteristics with the stationary phase, which allows for their separation on a standard achiral GC column.
Derivatization for Volatility: The carboxylic acid and amino groups are often simultaneously or sequentially derivatized to increase volatility and thermal stability. For instance, the carboxylic acid can be esterified (e.g., to a methyl or ethyl ester), and the molecule can be acylated.
Alternatively, a direct separation method can be used, which involves a chiral stationary phase (CSP). In this approach, the analyte must still be derivatized to increase its volatility, but a CDA is not used. The derivatized enantiomers are then separated based on their differential interactions with the CSP. Cyclodextrin derivatives are common CSPs used in capillary GC for this purpose. chromatographyonline.comchromatographyonline.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. chromatographyonline.com
Table 1: Hypothetical GC Separation Data for Derivatized this compound Diastereomers
This table illustrates the expected outcome of a GC analysis following derivatization with a chiral agent, resulting in the separation of the formed diastereomers on an achiral column.
| Diastereomer | Retention Time (min) | Peak Area (%) |
| Diastereomer 1 (from R-enantiomer) | 15.2 | 50.1 |
| Diastereomer 2 (from S-enantiomer) | 15.8 | 49.9 |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical fluid chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering several advantages over traditional liquid chromatography, such as faster analysis times, reduced solvent consumption, and unique selectivity. nih.govnih.gov The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov Due to the low viscosity and high diffusivity of supercritical CO₂, high flow rates can be used without sacrificing chromatographic efficiency, leading to rapid separations. chromatographyonline.com
For the chiral resolution of this compound, SFC is particularly well-suited. The separation is performed on a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) being the most widely used and successful. brjac.com.br
A typical SFC method would involve:
Stationary Phase: An immobilized polysaccharide-based CSP, such as Chiralpak IC. nih.gov
Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier, such as methanol or ethanol, is used to elute the polar analyte from the column.
Additives: Small amounts of acidic or basic additives (e.g., isopropylamine, trifluoroacetic acid) are often incorporated into the modifier to improve peak shape and resolution, especially for compounds like this compound that possess basic and acidic functional groups.
The combination of SFC with mass spectrometry (SFC-MS) provides a powerful tool for simultaneous separation and identification, confirming the mass of each eluting enantiomer. nih.gov
Table 2: Example SFC Method Parameters for Chiral Resolution
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivative) |
| Mobile Phase | CO₂ / Methanol with 0.1% Isopropylamine |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Detection | UV (220 nm) and Mass Spectrometry (MS) |
Thin-Layer Chromatography (TLC) for Diastereomer Separation
Thin-layer chromatography is a versatile, cost-effective, and rapid chromatographic technique used for the separation of compounds. For separating the stereoisomers of this compound, TLC is most effectively used for the separation of diastereomers on a conventional, achiral stationary phase like silica (B1680970) gel. wordpress.com
The process is analogous to the indirect GC method. The enantiomeric mixture of the parent compound is first converted into a mixture of diastereomers by reacting it with a single enantiomer of a chiral derivatizing agent. Common derivatizing agents for carboxylic acids include chiral amines, which form diastereomeric amides.
Once the diastereomers are formed, they can be spotted onto a TLC plate and developed using an appropriate mobile phase. Because the diastereomers have different physical properties, they will exhibit different affinities for the stationary phase and different solubilities in the mobile phase, resulting in different retardation factors (Rƒ values) and, consequently, spatial separation on the plate. rsc.org The separation can be visualized under UV light or by staining with a suitable reagent. This method is particularly useful for monitoring the progress of stereoselective reactions or for preliminary screening of separation conditions. researchgate.net
Advanced Chromatographic Strategies and Data Analysis (e.g., MCR-ALS, LCxLC-MS)
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC-MS)
For complex samples containing this compound along with impurities or other components, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional liquid chromatography (LCxLC) offers significantly increased peak capacity and resolution by combining two independent separation mechanisms in a single analysis. chromatographyonline.comchromatographyonline.com
A powerful setup for chiral analysis is an achiral x chiral configuration. nih.gov
First Dimension (¹D): An achiral separation, typically reversed-phase liquid chromatography (RPLC), separates compounds based on polarity.
Second Dimension (²D): Fractions from the first dimension are automatically transferred via a switching valve to a second column for a very fast chiral separation (e.g., using a polysaccharide-based CSP).
The entire sample is subjected to both separation dimensions, generating a two-dimensional contour plot that maps analytes based on their retention times in both systems. chromatographyonline.com When coupled with mass spectrometry (LCxLC-MS), this technique provides three dimensions of data (retention time ¹D, retention time ²D, and mass-to-charge ratio), enabling confident identification and quantification of each enantiomer even in highly complex matrices. nih.gov
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS)
In chromatographic analysis, peaks may not be perfectly separated (co-elution), making accurate quantification difficult. Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a powerful chemometric tool that can mathematically resolve overlapping signals from chromatographic data coupled with spectral detectors (e.g., diode array detector or mass spectrometry). rsc.orgmcrals.info
MCR-ALS decomposes the raw data matrix into the pure elution and spectral profiles of each chemical component in the mixture, even with significant peak overlap. nih.govacs.org For an analysis of this compound where the enantiomers or diastereomers are only partially separated, MCR-ALS can be applied to:
Deconvolute the overlapping chromatographic peaks.
Extract the pure chromatogram for each individual stereoisomer.
Obtain the pure spectrum (e.g., mass spectrum) for each stereoisomer.
This "mathematical separation" allows for reliable quantification based on the area of the resolved pure chromatographic profiles, overcoming the limitations of poor physical separation. rsc.org
Methods for Determination of Enantiomeric Excess and Optical Purity
Once a successful enantiomeric separation is achieved via a chromatographic method like GC, SFC, or HPLC, the enantiomeric excess (e.e.) and optical purity can be determined. These two terms are often used interchangeably and represent the degree to which one enantiomer is in excess of the other in a mixture.
The calculation is typically based on the peak areas of the two enantiomers in the chromatogram. The enantiomeric excess is defined as:
e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Alternatively, it can be expressed in terms of the percentage of each enantiomer:
e.e. (%) = |(% Enantiomer 1 - % Enantiomer 2)|
An enantiomerically pure sample will have an e.e. of 100%, while a racemic mixture (a 50:50 mixture of both enantiomers) will have an e.e. of 0%.
While chromatography is the most common method for determining e.e., other analytical techniques can also be employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral lanthanide shift reagents can induce different chemical shifts for the two enantiomers, allowing for their integration and the calculation of e.e.
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image CD spectra, the magnitude of the CD signal can be correlated to the enantiomeric excess of a sample.
Table 3: Calculation of Enantiomeric Excess from Chromatographic Data
This table demonstrates the calculation of e.e. for a non-racemic sample of this compound.
| Enantiomer | Peak Area | Composition (%) |
| R-(-)-enantiomer | 950 | 95.0% |
| S-(+)-enantiomer | 50 | 5.0% |
| Total Area | 1000 | 100.0% |
| Enantiomeric Excess (e.e.) | 90.0% | |
| Calculation: e.e. = | (950 - 50) / (950 + 50) | x 100 = 90% |
Future Directions and Emerging Research Perspectives
Exploration of Novel Biocatalytic Pathways for Synthesis
The demand for greener and more selective chemical processes has propelled biocatalysis to the forefront of synthetic chemistry. researchgate.net For a chiral compound such as 4-(Dimethylamino)-2-phenylbutanoic acid, enzymatic methods offer the potential for high enantioselectivity under mild reaction conditions. mdpi.com Future research is likely to focus on identifying and engineering enzymes capable of catalyzing key steps in its synthesis.
Promising enzymatic routes for the asymmetric synthesis of chiral amino acids and their derivatives often involve enzymes such as amine dehydrogenases, transaminases, and ammonia (B1221849) lyases. researchgate.networktribe.com For instance, a potential biocatalytic pathway could involve the reductive amination of a corresponding keto-acid precursor, 4-(dimethylamino)-2-oxo-2-phenylbutanoic acid. This transformation could be achieved using engineered amine dehydrogenases or transaminases, which have shown efficacy in the synthesis of other chiral amines. nih.gov
Table 1: Potential Enzyme Classes for Biocatalytic Synthesis
| Enzyme Class | Potential Reaction | Key Advantages |
| Amine Dehydrogenase | Reductive amination of a keto-acid precursor | High stereoselectivity, use of ammonia as an amino donor. nih.gov |
| Transaminase (ω-TA) | Asymmetric amination of a ketone precursor | Broad substrate scope, avoids the need for costly cofactors in some systems. worktribe.com |
| Nitrene Transferase | α-C−H amination of a carboxylic acid ester precursor | Direct functionalization of C-H bonds. nih.gov |
| Aldolase | Carbon-carbon bond formation to construct the backbone | Creation of new stereocenters with high control. nih.gov |
Integration with Automated Synthesis and Flow Chemistry Platforms
The integration of automated synthesis and flow chemistry platforms presents a significant opportunity to accelerate the discovery, optimization, and production of this compound. chemrxiv.org Automated systems can perform numerous reactions in parallel, enabling high-throughput screening of reaction conditions, catalysts, and substrates. researchgate.net This is particularly advantageous for optimizing the stereoselective synthesis of the target compound.
Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. nih.govuc.pt A multi-step synthesis of this compound could be "telescoped" in a flow system, where intermediates are generated and consumed in sequential reactors without the need for isolation and purification. nih.gov For example, a flow process could be designed to first synthesize a key precursor, which is then directly fed into a subsequent reactor for the stereoselective amination step. thieme-connect.de
The combination of automation and flow chemistry can lead to the development of self-optimizing systems where real-time analytical techniques monitor reaction outcomes and feedback algorithms adjust process parameters to maximize yield and enantioselectivity.
Advanced Computational Modeling for Synthetic Design and Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting stereochemical outcomes. rsc.org For the synthesis of this compound, computational modeling can be employed to:
Design Chiral Catalysts: By modeling the transition states of a catalyzed reaction, researchers can rationally design or select catalysts that favor the formation of the desired enantiomer. nih.gov This is applicable to both organocatalysts and transition-metal catalysts.
Elucidate Reaction Mechanisms: DFT calculations can provide detailed insights into the energy profiles of different reaction pathways, helping to identify rate-determining steps and potential side reactions. rsc.org This knowledge is crucial for optimizing reaction conditions to improve yield and selectivity.
Predict Substrate Scope: Computational screening can be used to predict how variations in the starting materials will affect the reaction outcome, thereby guiding experimental efforts. mit.edu
For instance, in a potential catalytic asymmetric synthesis, DFT could be used to model the interaction between the substrate, the catalyst, and various reagents to understand the origins of enantioselectivity. This could involve analyzing non-covalent interactions, such as hydrogen bonding and steric hindrance, in the transition state. nih.gov
Development of the Compound as a Component in Supramolecular Assemblies
The chiral nature of this compound makes it an interesting candidate for incorporation into supramolecular assemblies. mdpi.com Chirality is a fundamental aspect of molecular recognition and self-assembly, and the precise spatial arrangement of functional groups in this molecule could direct the formation of ordered, higher-level structures. ethernet.edu.et
Future research could explore the use of this compound as a building block for the construction of:
Chiral Gels: The self-assembly of derivatives of this compound in solution could lead to the formation of helical nanofibers, resulting in the gelation of the solvent. Such chiral gels could have applications in areas like asymmetric catalysis and chiral separations.
Helical Polymers: The compound could be used as a chiral monomer in polymerization reactions to create polymers with a preferred helical conformation. acs.org The handedness of the helix could be controlled by the stereochemistry of the monomer.
Chiral Nanosystems: Incorporation of this molecule into larger structures, such as vesicles or micelles, could impart chirality to the resulting nanosystem, which could be exploited for chiral recognition or as nanoreactors for asymmetric synthesis.
The dimethylamino and carboxylic acid functional groups offer sites for non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for driving self-assembly processes.
Applications in Materials Science (e.g., as chiral ligands for catalysts, beyond typical drug targets)
Beyond its potential biological activity, this compound and its derivatives could find applications in materials science, particularly in the field of asymmetric catalysis. The structural motifs present in the molecule are reminiscent of those found in successful chiral ligands. sigmaaldrich.com
Future research directions could include:
Synthesis of Chiral Ligands: The carboxylic acid and amino groups can be readily modified to synthesize a variety of chiral ligands for transition-metal catalysis. For example, the carboxylic acid could be converted to an amide or ester that incorporates another coordinating group, such as a phosphine (B1218219) or an oxazoline. These ligands could then be used in a range of asymmetric transformations, such as hydrogenations, cross-coupling reactions, and C-H functionalization. mdpi.com
Development of Organocatalysts: The amino acid-like structure of the compound suggests its potential use as a scaffold for the development of novel organocatalysts. researchgate.net For instance, it could be incorporated into peptides that catalyze asymmetric reactions.
Chiral Surfaces and Materials: The compound could be immobilized on solid supports, such as silica (B1680970) or polymers, to create chiral stationary phases for chromatography or heterogeneous catalysts. These materials would be reusable and could simplify product purification.
The combination of the phenyl ring, the chiral center, and the functional groups provides a versatile platform for the design of new materials with tailored properties.
Table 2: Summary of Future Research Directions
| Research Area | Focus | Potential Impact |
| Biocatalysis | Enzyme discovery and engineering for stereoselective synthesis. | Greener, more efficient, and highly selective synthetic routes. |
| Automation & Flow Chemistry | High-throughput optimization and scalable production. | Accelerated development and safer, more efficient manufacturing. |
| Computational Modeling | Catalyst design and mechanistic understanding. | Rational design of synthetic pathways with improved predictability. |
| Supramolecular Chemistry | Use as a building block for chiral assemblies. | Creation of novel functional materials with controlled chirality. |
| Materials Science | Development of chiral ligands and organocatalysts. | New tools for asymmetric synthesis and advanced materials. |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 4-(Dimethylamino)-2-phenylbutanoic acid, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis can leverage nucleophilic substitution under basic conditions, as demonstrated in analogous fluorophenyl butanoic acid derivatives . Protection/deprotection strategies (e.g., tert-butoxycarbonyl groups) may stabilize reactive intermediates, as seen in structurally related phenylbutanoic acids . Optimizing solvent polarity (e.g., DMF or THF) and temperature (25–60°C) can enhance dimethylamino group incorporation while minimizing side reactions.
Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column is recommended, as validated for structurally similar oxo- and hydroxybutanoic acids . Differential scanning calorimetry (DSC) can further assess crystallinity and thermal stability .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Based on GHS classifications for analogous amino-hydroxybutanoic acids, wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation exposure. Store at 2–8°C in airtight containers to prevent degradation, as advised for similar hygroscopic compounds . Neutralize spills with sodium bicarbonate before disposal .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or antimicrobial susceptibility testing) with negative controls (e.g., dimethyl sulfoxide) and positive controls (e.g., known inhibitors). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293), as applied to fluorophenyl butanoic acid derivatives . Dose-response curves (1–100 µM) can identify preliminary EC values.
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Check for batch-to-batch variability via HPLC-MS to confirm compound integrity . Meta-analysis of structural analogs (e.g., fluorophenyl or hydroxy-substituted derivatives) may clarify substituent-specific effects .
Q. What computational strategies predict the physicochemical and pharmacokinetic properties of this compound?
- Methodological Answer : Use quantum mechanical calculations (DFT) to model electronic effects of the dimethylamino and phenyl groups. QSPR (Quantitative Structure-Property Relationship) models, trained on databases like PubChem, can predict logP, solubility, and bioavailability . Molecular dynamics simulations assess membrane permeability .
Q. How does the dimethylamino group influence the compound’s reactivity in derivatization reactions?
- Methodological Answer : The dimethylamino group acts as an electron donor, enhancing nucleophilicity at the α-carbon. This facilitates alkylation or acylation reactions, as observed in butynoic acid analogs . However, steric hindrance from the phenyl group may require bulky electrophiles (e.g., tert-butyl bromides) for efficient substitution .
Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition studies?
- Methodological Answer : Combine kinetic assays (e.g., Lineweaver-Burk plots) with structural techniques like X-ray crystallography or cryo-EM to map binding sites. Isotopic labeling (C or N) of the dimethylamino group can track metabolic fate in vitro . Mutagenesis studies (e.g., alanine scanning) identify critical residues for interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
